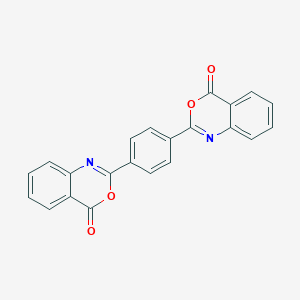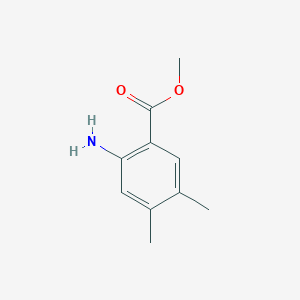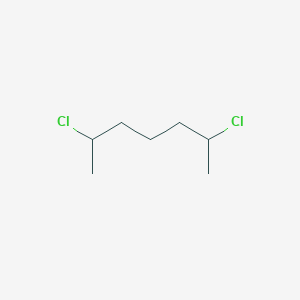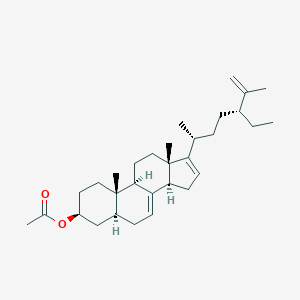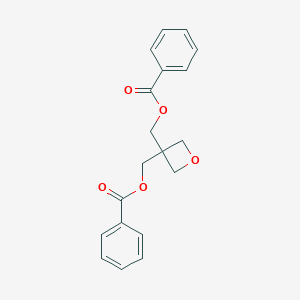
3,3-Oxetanedimethanol, dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Oxetanedimethanol, dibenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of 3,3-oxetanediol, which is a cyclic compound that contains three carbon atoms and one oxygen atom in the ring. The addition of two methyl groups and two benzoate groups to this molecule results in the formation of 3,3-oxetanedimethanol, dibenzoate.
Mécanisme D'action
The mechanism of action of 3,3-oxetanedimethanol, dibenzoate is not well understood. However, it is believed that the compound acts as a nucleophile and attacks the electrophilic centers of the reactants in various chemical reactions. The presence of the methyl and benzoate groups in the molecule enhances its reactivity and stability, making it a highly effective reagent for various chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3,3-oxetanedimethanol, dibenzoate. However, studies have shown that this compound is not toxic to living organisms at low concentrations. It is also not known to cause any adverse effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,3-oxetanedimethanol, dibenzoate in lab experiments is its high reactivity and stability. It can be used as a versatile reagent for various chemical reactions, making it an attractive candidate for organic synthesis and materials science research. However, the complex synthesis method and the high cost of the reagents can be a limitation for its use in lab experiments.
Orientations Futures
There are several future directions for research on 3,3-oxetanedimethanol, dibenzoate. One of the most promising areas of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the application of this compound in the development of new materials with improved properties, such as higher conductivity, better stability, and increased biocompatibility.
Conclusion
In conclusion, 3,3-oxetanedimethanol, dibenzoate is a chemical compound that has shown potential applications in various fields of scientific research. The unique structural properties of this compound make it an attractive candidate for organic synthesis and materials science research. Although there is limited information available on its biochemical and physiological effects, it is not known to cause any adverse effects on human health or the environment. Further research is needed to explore the full potential of this compound and its applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3,3-oxetanedimethanol, dibenzoate is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 3,3-oxetanediol with methanol and benzoic acid in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity and yield of the product can be improved by optimizing the reaction conditions and using high-quality reagents.
Applications De Recherche Scientifique
3,3-Oxetanedimethanol, dibenzoate has shown potential applications in various fields of scientific research. One of the most promising areas of application is in the field of organic synthesis. This compound can be used as a building block for the synthesis of complex organic molecules due to its unique structural properties. It can also be used as a reagent for various chemical reactions, such as esterification, acylation, and alkylation.
Another area of application for this compound is in the field of materials science. It can be used as a precursor for the synthesis of functional materials, such as polymers, nanoparticles, and thin films. The unique properties of this compound, such as its high reactivity and stability, make it an attractive candidate for the development of new materials with improved properties.
Propriétés
Numéro CAS |
19300-65-3 |
|---|---|
Nom du produit |
3,3-Oxetanedimethanol, dibenzoate |
Formule moléculaire |
C19H18O5 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
[3-(benzoyloxymethyl)oxetan-3-yl]methyl benzoate |
InChI |
InChI=1S/C19H18O5/c20-17(15-7-3-1-4-8-15)23-13-19(11-22-12-19)14-24-18(21)16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clé InChI |
AFCXVIMWALUMQB-UHFFFAOYSA-N |
SMILES |
C1C(CO1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1C(CO1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Synonymes |
3,3-Oxetanedimethanol, dibenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



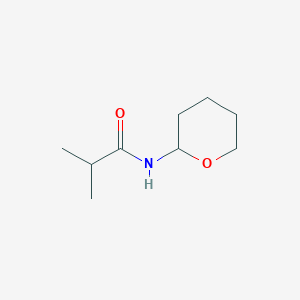
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
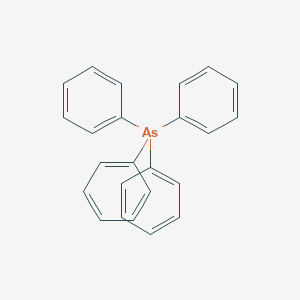
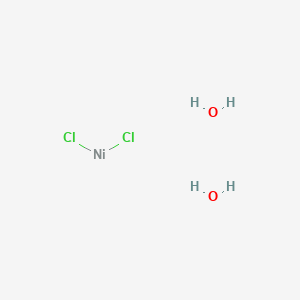
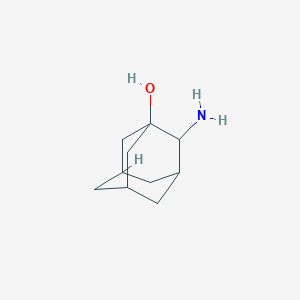
![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)
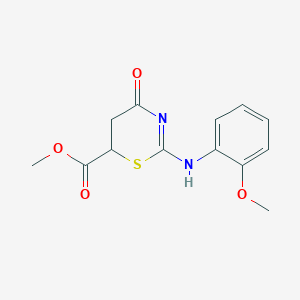
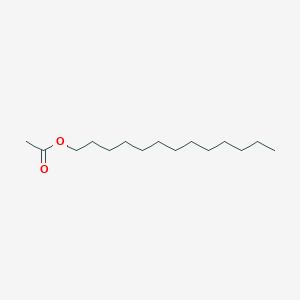
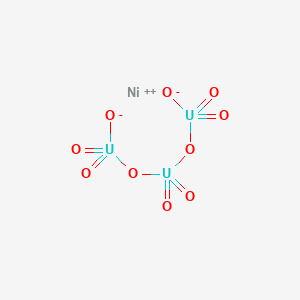
![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)
